

# Satratoxin G: A Technical Guide to its Environmental Sources, Prevalence, and Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Satratoxin G*

Cat. No.: *B1681481*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Satratoxin G** is a potent macrocyclic trichothecene mycotoxin produced predominantly by the fungus *Stachybotrys chartarum*, colloquially known as "black mold". This mold thrives in damp or water-damaged indoor environments, contaminating materials with high cellulose content such as gypsum board, wallpaper, and ceiling tiles. **Satratoxin G** is recognized as one of the most hazardous trichothecenes to humans and animals, contributing to the adverse health effects associated with "sick building syndrome". Its toxicity stems from its ability to inhibit protein synthesis and induce apoptosis. This guide provides a comprehensive overview of the environmental sources, prevalence, and analytical methodologies for **Satratoxin G**, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

## Environmental Sources and Prevalence of Satratoxin G

The primary environmental source of **Satratoxin G** is the fungus *Stachybotrys chartarum*. This mold proliferates in environments with high water activity, making water-damaged buildings a significant reservoir for this toxin. Besides indoor environments, *S. chartarum* and its toxins can be found in soil and decaying organic matter. The production of **Satratoxin G** by *S. chartarum*

is influenced by various environmental factors, including the substrate, temperature, and water activity.

## Quantitative Data on Satratoxin G Prevalence

The following tables summarize quantitative data on **Satratoxin G** concentrations found in various environmental samples and produced under different laboratory conditions.

Table 1: **Satratoxin G** Production by *Stachybotrys chartarum* under Laboratory Conditions

| Strain/Chemogenotype                           | Substrate/Medium                              | Temperature (°C) | Water Activity (aW) | Satratoxin G Concentration    | Reference |
|--|---|------------------|---------------------|-------------------------------|-----------|
| Genotype S strains                             | Potato Dextrose Agar (PDA) - Manufacturer 1   | Not Specified    | Not Specified       | 20.8 ± 0.4 µg/cm <sup>2</sup> |           |
| Genotype S strains                             | Potato Dextrose Agar (PDA) - Manufacturer 2   | Not Specified    | Not Specified       | 0.3 ± 0.1 µg/cm <sup>2</sup>  |           |
| IBT 7711 (Macrocyclic trichothecene-producing) | Potato Dextrose Agar (modified with glycerol) | 20               | 0.98                | ~250 µg/g mycelia             |           |
| IBT 7711 (Macrocyclic trichothecene-producing) | Potato Dextrose Agar (modified with glycerol) | 15               | 0.995               | Maximally produced            |           |
| IBT 1495 (Non-toxicogenic)                     | Potato Dextrose Agar (modified with glycerol) | 25               | 0.98                | <1.6 µg/g mycelia             |           |

Table 2: Prevalence of **Satratoxin G** in Indoor Environmental Samples

| Sample Type        | Location/Context                  | Detection Method              | Satratoxin G Concentration   | Reference |
|--------------------|-----------------------------------|-------------------------------|--|-----------|
| Indoor Air         | Water-damaged dwelling            | LC-MS/MS                      | 0.25 ng/m <sup>3</sup>   |           |
| Building Materials | Water-damaged buildings in Sweden | HPLC-tandem mass spectrometry | Detected in 66% of 100 samples (specific concentration not provided) |           |
| Settled Dust       | Water-damaged buildings in Sweden | HPLC-tandem mass spectrometry | Detected in 11% of 18 samples (specific concentration not provided)  |           |
| Cultured Dust      | Water-damaged buildings in Sweden | HPLC-tandem mass spectrometry | Detected in 51% of 37 samples (specific concentration not provided)  |           |

## Experimental Protocols

Detailed methodologies are crucial for the accurate detection and quantification of **Satratoxin G**. The following sections provide protocols for sample extraction and analysis.

### Extraction of Satratoxin G from Building Materials (e.g., Gypsum Board, Wallpaper)

This protocol is adapted from methodologies described in the scientific literature.

Materials:

- Scalpel or sterile sampling tool
- Methanol, HPLC grade

- Ethyl acetate, HPLC grade
- Hexane, HPLC grade
- Sonicator bath
- Centrifuge
- Rotary evaporator
- Vortex mixer
- Syringe filters (0.22  $\mu\text{m}$ , PTFE)
- Glass vials

Procedure:

- Sample Collection: Aseptically collect a known area (e.g., 1  $\text{cm}^2$ ) of the contaminated building material.
- Extraction:
  - Place the sample into a glass vial.
  - Add a sufficient volume of methanol to completely submerge the sample (e.g., 5 mL).
  - Sonicate the sample in a sonicator bath for 30 minutes.
  - Vortex the sample for 2 minutes.
  - Centrifuge the sample at 3000 x g for 10 minutes to pellet the solid material.
  - Carefully transfer the methanol supernatant to a clean glass tube.
  - Repeat the extraction process on the pellet with fresh methanol and combine the supernatants.
- Liquid-Liquid Partitioning (Clean-up):

- Add an equal volume of hexane to the combined methanol extract.
- Vortex vigorously for 2 minutes.
- Allow the layers to separate. The upper hexane layer contains nonpolar impurities.
- Discard the upper hexane layer.
- Repeat the hexane wash two more times.
- To the remaining methanol layer, add an equal volume of ethyl acetate and an equal volume of water.
- Vortex vigorously for 2 minutes.
- Allow the layers to separate. The upper ethyl acetate layer now contains the satratoxins.
- Carefully collect the upper ethyl acetate layer.
- Repeat the ethyl acetate extraction two more times and combine the ethyl acetate fractions.
- Concentration:
  - Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
- Reconstitution:
  - Reconstitute the dried extract in a known volume of a suitable solvent for analysis (e.g., 1 mL of methanol or the initial mobile phase of the HPLC/LC-MS system).
  - Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

## Quantification of Satratoxin G by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

#### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

#### Chromatographic Conditions (Example):

- Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5  $\mu$ m particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient starting from a lower percentage of B to a higher percentage over a set time (e.g., 5% B to 95% B over 15 minutes).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10  $\mu$ L.
- Column Temperature: 40°C.

#### Mass Spectrometry Conditions (Example):

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
  - **Satratoxin G**: Precursor ion  $[M+H]^+$  m/z 529.2  $\rightarrow$  Product ions (e.g., m/z 231.1, 285.1).
  - Note: Specific MRM transitions should be optimized for the instrument being used.
- Collision Energy and other MS parameters: Optimized for the specific instrument and analyte.

#### Quantification:

- A calibration curve is generated using certified **Satratoxin G** standards of known concentrations.

- The concentration of **Satratoxin G** in the sample is determined by comparing its peak area to the calibration curve.

## Detection of Satratoxin G by Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA is a sensitive method for the detection of **Satratoxin G**.

Materials:

- Microtiter plates coated with antibodies specific to **Satratoxin G**.
- **Satratoxin G** standard solutions.
- **Satratoxin G**-horseradish peroxidase (HRP) conjugate.
- Wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20).
- Substrate solution (e.g., TMB - 3,3',5,5'-tetramethylbenzidine).
- Stop solution (e.g., 2 M sulfuric acid).
- Microplate reader.

Procedure:

- **Sample/Standard Addition:** Add a defined volume (e.g., 50  $\mu$ L) of the sample extracts and **Satratoxin G** standards to the antibody-coated wells.
- **Conjugate Addition:** Add a defined volume (e.g., 50  $\mu$ L) of the **Satratoxin G**-HRP conjugate to each well.
- **Incubation:** Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for competitive binding between the free **Satratoxin G** (in the sample/standard) and the **Satratoxin G**-HRP conjugate for the antibody binding sites.
- **Washing:** Wash the plate multiple times (e.g., 3-5 times) with wash buffer to remove any unbound reagents.



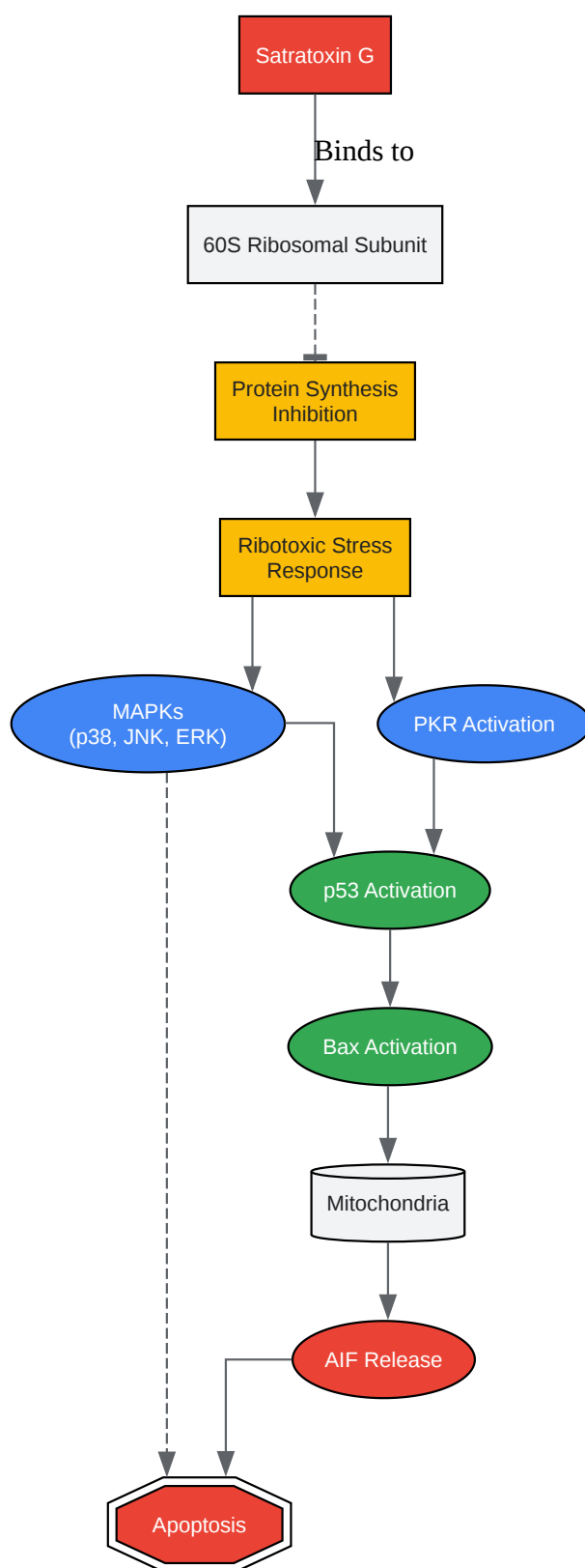
- **Substrate Addition:** Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development. The HRP enzyme on the bound conjugate will convert the substrate into a colored product.
- **Stopping the Reaction:** Add the stop solution to each well to stop the color development reaction.
- **Measurement:** Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of **Satratoxin G** in the sample.

## Signaling Pathways and Experimental Workflows

**Satratoxin G** exerts its toxic effects through the induction of apoptosis, primarily mediated by the ribotoxic stress response.

### Satratoxin G-Induced Apoptosis Signaling Pathway

**Satratoxin G**, upon entering the cell, binds to the 60S ribosomal subunit, inhibiting protein synthesis. This triggers a signaling cascade known as the ribotoxic stress response, which involves the activation of mitogen-activated protein kinases (MAPKs) such as p38, JNK, and ERK. These kinases, in turn, can activate downstream effectors leading to apoptosis. Another key mediator is the double-stranded RNA-activated protein kinase (PKR), which can also initiate apoptotic signaling.

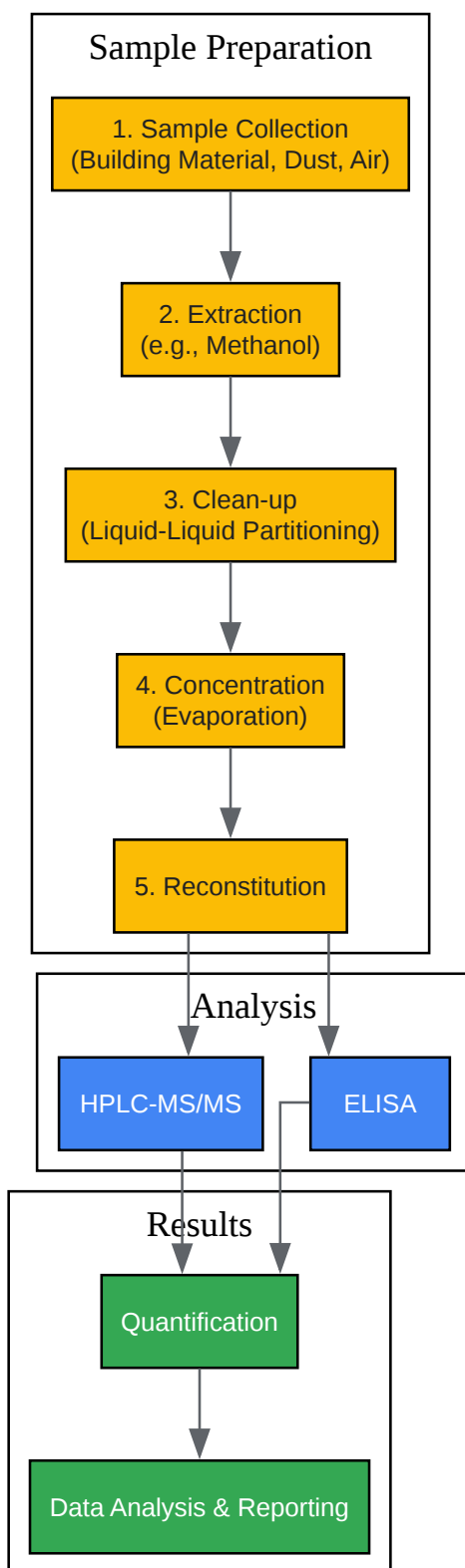


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Caption: **Satratoxin G**-induced apoptosis signaling cascade.

## Experimental Workflow for Satratoxin G Analysis

The following diagram illustrates a typical workflow for the analysis of **Satratoxin G** from environmental samples.



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Caption: General workflow for **Satratoxin G** analysis.

## Conclusion

**Satratoxin G** remains a significant concern in indoor environments affected by water damage due to its potent toxicity. A thorough understanding of its sources, prevalence, and the factors influencing its production is essential for risk assessment and mitigation. The analytical methods detailed in this guide provide robust and sensitive means for the detection and quantification of Satoxin G in various matrices. Furthermore, elucidating the signaling pathways involved in its toxicity is crucial for understanding its mechanism of action and for the development of potential therapeutic interventions. This technical guide serves as a foundational resource for professionals engaged in research and development in the fields of mycotoxicology, environmental health, and drug discovery.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

